molecular formula C12H22N2 B13657502 {9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine

{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine

Katalognummer: B13657502
Molekulargewicht: 194.32 g/mol
InChI-Schlüssel: JYQFPQXHTQPKST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{9-Cyclopropyl-9-azabicyclo[331]nonan-3-yl}methanamine is a bicyclic amine compound with a unique structure that includes a cyclopropyl group and a nitrogen-containing bicyclic system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine typically involves the reaction of a 9-azabicyclo[3.3.1]nonane derivative with appropriate reagents to introduce the cyclopropyl group and the methanamine moiety. One common method involves the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative using a hydrogenation catalyst such as a ruthenium complex .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and scalable production. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Carbonyl compounds.

    Reduction: Alcohol derivatives.

    Substitution: Functionalized bicyclic amines.

Wissenschaftliche Forschungsanwendungen

{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of {9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine involves its interaction with specific molecular targets, such as muscarinic receptors. The compound’s bicyclic structure allows it to fit into the receptor binding sites, modulating their activity and leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for designing novel drugs and catalysts with specific activity profiles.

Eigenschaften

Molekularformel

C12H22N2

Molekulargewicht

194.32 g/mol

IUPAC-Name

(9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl)methanamine

InChI

InChI=1S/C12H22N2/c13-8-9-6-11-2-1-3-12(7-9)14(11)10-4-5-10/h9-12H,1-8,13H2

InChI-Schlüssel

JYQFPQXHTQPKST-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC(CC(C1)N2C3CC3)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.